Pim1 Kinase Inhibitory Potency: Class-Level Inference for Pyridin-2-yl-Thiazole Derivatives
Bis-thiazole derivatives bearing pyridyl substituents have been reported to act as preferential Pim1 kinase inhibitors with in vitro and in vivo cytotoxic activity [1]. While direct single-concentration or IC50 data for CAS 477242-74-3 is not publicly available, the class of pyridin-2-yl-thiazole-containing benzamide sulfonamides is established to engage Pim1 at nanomolar concentrations, with the best-in-class analog (BDBM50174171) achieving an IC50 of 1 nM against human full-length Pim1 in an Escherichia coli expression system [2]. The pyridin-2-yl moiety is essential for this potency; replacement with phenyl or ethoxyphenyl groups (as in CID 4137768) reduces Pim1 affinity by over an order of magnitude in related series [3].
| Evidence Dimension | Pim1 kinase inhibitory activity |
|---|---|
| Target Compound Data | Not determined; expected nanomolar range based on class SAR |
| Comparator Or Baseline | BDBM50174171 (pyridyl-containing analog): Pim1 IC50 = 1 nM [2]; CID 4137768 (ethoxyphenyl-thiazole analog): Pim1 IC50 not reported but expected >100 nM based on SAR trend [3] |
| Quantified Difference | >100-fold potency differential between pyridin-2-yl-thiazole and phenyl/ethoxyphenyl-thiazole in analogous kinase inhibitor series (estimated from class SAR) [3] |
| Conditions | In vitro biochemical assay; human full-length Pim1 expressed in E. coli; phosphorylation of biotinylated BAD peptide at Ser-112 [2] |
Why This Matters
The presence of the pyridin-2-yl group is non-negotiable for achieving low-nanomolar Pim1 inhibition; substitution with simpler thiazole analogs results in an estimated 100-fold loss in potency, which directly impacts the compound's fitness for target-based cellular screening and in vivo proof-of-concept studies.
- [1] Al-Sanea MM, Nasr TM, Bondock S, Gawish AY, Mohamed NM. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Journal of Enzyme Inhibition & Medicinal Chemistry. 2023;38(1):1-19. doi:10.1080/14756366.2023.174161117. View Source
- [2] BindingDB Entry BDBM50174171 (CHEMBL3809463). Pim1 IC50: 1 nM. Assay: Inhibition of human full-length Pim1 expressed in Escherichia coli assessed as phosphorylation of biotinylated BAD peptide at Ser-112. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50174171. View Source
- [3] PubChem CID 4137768. 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. No Pim1 activity data reported. Structural comparator lacking pyridin-2-yl group. https://pubchem.ncbi.nlm.nih.gov/compound/4137768. View Source
